Home > Products > Screening Compounds P21116 > MAGE-3 (149-160)
MAGE-3 (149-160) -

MAGE-3 (149-160)

Catalog Number: EVT-243606
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanoma-associated antigen 3; MAGE-3
Overview

MAGE-3 (149-160) refers to a specific peptide derived from the MAGE-3 protein, which is part of the cancer/testis antigen family. This peptide has garnered attention in immunotherapy research due to its potential role in eliciting cytotoxic T lymphocyte responses against tumors, particularly in cancers such as melanoma and head and neck squamous cell carcinoma. MAGE-3 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues, making it an attractive target for cancer immunotherapy.

Source

The MAGE-3 peptide (149-160) is synthesized from the MAGE-3 gene, which is located on chromosome X. The specific sequence of the peptide is derived from the full-length MAGE-3 protein, which consists of multiple domains involved in immune recognition and response. The synthesis of this peptide is often performed using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide.

Classification

MAGE-3 belongs to the MAGE family of proteins, which are classified as cancer/testis antigens. These proteins are characterized by their restricted expression pattern, being found predominantly in germ cells of the testis and various malignancies. The MAGE family is further divided into several subfamilies, including MAGE-A, MAGE-B, and MAGE-C, with MAGE-3 being part of the MAGE-A subfamily.

Synthesis Analysis

Methods

The synthesis of MAGE-3 (149-160) involves solid-phase peptide synthesis using F-MOC (9-fluorenylmethoxycarbonyl) technology. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptides with high purity.

Technical Details

  1. Peptide Purification: After synthesis, the peptides are purified to greater than 90% purity using high-performance liquid chromatography (HPLC).
  2. Resuspension: The lyophilized peptides are re-suspended at a concentration of 1 mg/ml in dimethyl sulfoxide (DMSO) for use in various assays.
  3. Tetramer Production: The synthesized peptide can be used to produce tetramers that are linked to fluorophores for flow cytometry analysis.
Molecular Structure Analysis

Structure

The molecular structure of MAGE-3 (149-160) can be represented by its amino acid sequence: FLWGPRALV. This sequence corresponds to a segment within the larger MAGE-3 protein that is critical for T-cell recognition.

Data

The molecular weight of this peptide is approximately 1,300 Daltons. Its structure allows it to bind to major histocompatibility complex class I molecules (HLA-A*0201), facilitating T-cell recognition and activation.

Chemical Reactions Analysis

Reactions

MAGE-3 (149-160) does not participate in classical chemical reactions like small organic molecules; instead, its interactions are primarily biological:

  1. T-cell Activation: The peptide binds to HLA-A*0201 molecules on antigen-presenting cells.
  2. Cytotoxic T Lymphocyte Response: This binding activates cytotoxic T lymphocytes specific for this antigen, leading to targeted destruction of tumor cells expressing MAGE-3.

Technical Details

The activation process involves several steps:

  1. Peptide Presentation: The peptide is presented on the surface of dendritic cells.
  2. T-cell Recognition: Naive CD8+ T-cells recognize the peptide-HLA complex through their T-cell receptors.
  3. Cytokine Release: Activated T-cells release cytokines such as interferon-gamma, enhancing immune response against tumor cells.
Mechanism of Action

Process

The mechanism by which MAGE-3 (149-160) exerts its effects involves several key steps:

  1. Binding: The peptide binds to HLA-A*0201 on antigen-presenting cells.
  2. Activation: This binding activates CD8+ T-cells specific to the peptide.
  3. Tumor Targeting: Activated T-cells migrate to tumor sites and induce apoptosis in tumor cells expressing MAGE-3.

Data

Studies have shown that cytotoxic T lymphocytes generated against MAGE-3 can significantly reduce tumor growth in models of head and neck squamous cell carcinoma .

Physical and Chemical Properties Analysis

Physical Properties

MAGE-3 (149-160) is a hydrophilic peptide due to its amino acid composition, which affects its solubility and interaction with biological membranes.

Chemical Properties

  1. Stability: The stability of this peptide can vary depending on environmental conditions such as pH and temperature.
  2. Purity: High purity (>90%) is essential for its use in immunological assays and therapeutic applications.

Relevant data indicate that peptides like MAGE-3 can be sensitive to proteolytic degradation, necessitating careful handling during experimental procedures .

Applications

Scientific Uses

MAGE-3 (149-160) has several applications in scientific research and clinical settings:

  1. Cancer Immunotherapy: It serves as a target for vaccine development aimed at inducing anti-tumor immune responses.
  2. Diagnostic Tools: The presence of antibodies against this peptide can be used as a biomarker for certain cancers.
  3. Research Studies: It is utilized in studies exploring T-cell responses and mechanisms of immune evasion by tumors.
Introduction to MAGE-3 in the Context of Cancer-Testis Antigens (CTAs)

Historical Discovery and Initial Characterization of MAGE Proteins

The identification of MAGE proteins originated from pioneering tumor immunology research in the late 1980s. Scientists analyzing cytotoxic T lymphocyte (CTL) reactivity in patient MZ-2, who exhibited spontaneous regression of metastatic melanoma, discovered the first human tumor antigen. Using autologous typing and cosmid library transfection approaches, researchers cloned a gene encoding a novel antigen recognized by CTLs—melanoma antigen-1 (MAGE-1, later renamed MAGEA1) [2] [9]. This breakthrough established the existence of tumor-specific antigens capable of eliciting immune responses. Subsequent homology searches revealed MAGEA1 belonged to a larger gene family, leading to the identification of MAGEA3 (initially termed MAGE-3) [2] [3].

The MAGEA3 (149-160) peptide (TQHFVQENYLEY) emerged as a landmark discovery in 2000 when researchers identified it as the first MAGEA3-derived epitope presented by HLA-DP4 molecules to CD4+ T lymphocytes [3]. Unlike previously identified class I epitopes, this peptide was detected on the surface of tumor cells expressing MAGEA3, enabling direct recognition and lysis by CD4+ cytolytic T lymphocytes. This finding demonstrated MAGEA3's capacity to engage both cellular immunity branches and solidified its status as a prime immunotherapy target [3] [9].

Table 1: Key Milestones in MAGEA3 Discovery

YearDiscovery MilestoneSignificance
1991Cloning of MAGEA1 (first MAGE antigen)First demonstration of tumor-specific antigens recognized by T cells [2]
1994Identification of MAGEA3 geneExpansion of MAGE family; recognition of shared tumor antigens [2]
2000Identification of HLA-DP4 presented peptide (149-160)First MAGEA3 epitope for CD4+ T cells; tumor cell lysis demonstrated [3]

Classification of MAGE-3 Within the Type I MAGE Family

The human MAGE family comprises over 50 genes categorized into two distinct classes based on genomic location, expression pattern, and evolutionary conservation:

  • Type I MAGEs (CT-X MAGEs): These genes (MAGE-A, -B, and -C subfamilies) reside exclusively on the X chromosome (Xq26-q28) in tightly clustered, multi-gene arrays resulting from recent, lineage-specific duplications [2] [6]. MAGEA3 belongs to the MAGE-A subfamily located at Xq28. Type I genes exhibit testis-restricted expression in normal tissues but are aberrantly reactivated across diverse cancers, classifying them as canonical Cancer-Testis Antigens (CTAs) [2] [6] [8].

  • Type II MAGEs: These genes (MAGE-D, -E, -F, -G, -H, -L) display broader tissue expression (e.g., brain, muscle) and are located on autosomes and the X chromosome. They evolved earlier than Type I and are under purifying selection to maintain conserved functions in development and stress response [2] [6].

MAGEA3 specifically is a Type I, CT-X MAGE-A subfamily member. It shares key characteristics defining this group:

  • X-Chromosome Clustering: Resides within the MAGE-A gene cluster at Xq28, embedded in large palindromic repeats rich in CTAs [2].
  • Germline-Restricted Normal Expression: Transcriptionally silenced in somatic tissues via promoter hypermethylation but expressed during specific stages of spermatogenesis [1] [8].
  • MAGE Homology Domain (MHD): Encodes a ~200 amino acid conserved domain featuring two tandem Winged-Helix (WH-A and WH-B) motifs. This domain mediates critical protein-protein interactions, particularly with E3 RING ubiquitin ligases, forming MAGE-RING Ligase (MRL) complexes [2] [6].
  • Rapid Evolution Under Positive Selection: Unlike Type II genes, CT-X MAGE-A genes evolved rapidly under positive selection, diversifying epitopes capable of binding various HLA molecules—a potential co-evolution with the immune system [2] [6].

Table 2: Classification of MAGE Gene Families

FeatureType I (CT-X MAGEs: A, B, C)Type II (MAGE: D, E, F, G, H, L, Necdin)
Chromosomal LocationX chromosome (clustered: A@Xq28, B@Xp21, C@Xq26)Autosomes & X chromosome (dispersed)
Normal ExpressionPrimarily testis/placenta (immunoprivileged sites)Broad somatic tissues (brain, muscle, etc.)
EvolutionRecent expansion in eutherians; positive selectionAncient; single gene in lower eukaryotes; purifying selection
Genomic StructureFew exons; terminal exon encodes full proteinVariable; MAGE-D has complex multi-exon structure
Cancer ExpressionFrequently reactivated across many tumor typesLess frequently reactivated; may be downregulated
Example RoleOncogenesis, immune targeting (MAGEA3)Neuronal development, stress response, DNA repair

Aberrant Reactivation in Cancer and Implications for Tumor Immunobiology

The reactivation of MAGEA3 in malignancies represents a dramatic shift from its germline-restricted normal expression. This ectopic expression occurs across a remarkably wide spectrum of epithelial and non-epithelial cancers, including melanoma, hepatocellular carcinoma (HCC), multiple myeloma (MM), lung, breast, and esophageal cancers [1] [4] [8]. Its reactivation is driven primarily by epigenetic mechanisms:

  • Demethylation: Hypomethylation of CpG islands within the MAGEA3 promoter region reverses transcriptional silencing, a hallmark of CTA reactivation in cancer [1] [8].
  • Histone Modification: Changes in histone acetylation/methylation patterns further facilitate an open chromatin conformation conducive to transcription [8].

The functional consequences of MAGEA3 reactivation extend far beyond its role as an immunogenic antigen. It actively contributes to tumor progression through multiple interconnected oncogenic pathways:

  • Apoptosis Evasion & Enhanced Survival: MAGEA3 is a potent pro-survival factor. In multiple myeloma, MAGEA3 knockdown significantly increased spontaneous and chemotherapy-induced apoptosis. Mechanistically, MAGEA3 inhibits TP53-dependent upregulation of pro-apoptotic BAX and maintains expression of Survivin (BIRC5), a critical inhibitor of apoptosis protein [4] [8]. Similarly, in HCC, MAGEA3 silencing reduced proliferation, increased apoptosis, and impaired colony formation, while its overexpression accelerated tumor progression in vivo [8].

  • Regulation of Ubiquitination & Proteostasis: MAGEA3 functions as an essential adaptor within MAGE-RING Ligase (MRL) complexes. By binding to E3 RING ubiquitin ligases like TRIM28 (via its MHD), MAGEA3 modulates their substrate specificity and activity. A key consequence is the enhanced ubiquitination and proteasomal degradation of tumor suppressors. MAGEA3-TRIM28 complexes promote the degradation of AMP-activated kinase (AMPK), a master regulator of cellular energy homeostasis and tumor suppressor, and TP53, a guardian of the genome [6] [8]. This dysregulation of proteostasis favors tumor cell survival and growth.

  • Transcriptional Reprogramming: MAGEA3 can influence gene expression programs. It interacts with and modulates the activity of Krüppel-associated box zinc finger proteins (KZNFs), impacting transcriptional networks involved in stress responses and oncogenesis [6] [8]. In myeloma, MAGEA3 maintains the expression of key pro-survival genes [4].

  • Immune Evasion Implications: While MAGEA3 expression generates tumor-specific antigens like the 149-160 peptide, its intrinsic oncogenic functions contribute to an immunosuppressive TME. By promoting tumor cell survival, proliferation, and potentially resistance mechanisms, MAGEA3 helps establish a tumor milieu less susceptible to immune attack, even in the presence of antigen-specific T cells [7] [9]. Its expression correlates with markers of poor prognosis (advanced stage, metastasis, reduced survival) in HCC, MM, and other cancers [4] [8].

Table 3: Oncogenic Functions of MAGEA3 in Human Cancers

Functional RoleMolecular MechanismValidated InFunctional Consequence
Anti-Apoptosis↑ Survivin (BIRC5); ↓ TP53/BAX pathwayMultiple Myeloma [4], HCC [8]Resistance to cell death; therapy resistance
Ubiquitin Ligase RegulationForms MRL with TRIM28; ↓ AMPK, ↓ TP53 via ubiquitinationLung, Colon Cancer [6], HCC [8]Metabolic dysregulation; genomic instability; growth
Transcriptional ModulationInteraction with KZNF transcription factorsMultiple Cancers [6] [8]Altered stress response; pro-survival gene expression
Tumor ProgressionNot fully defined (likely combines above)HCC (in vivo mouse model) [8]Increased tumor burden; reduced survival
Stemness/ClonogenicityMaintains survival of tumor precursorsMultiple Myeloma [4]Disease persistence; relapse potential

The MAGEA3 (149-160) peptide epitope (TQHFVQENYLEY) serves as a critical immunological signature of this reactivation. Its presentation by HLA-DP4 provides a "proof of principle" that the aberrantly expressed full-length MAGEA3 protein is processed and displayed on the tumor cell surface, making it accessible to the adaptive immune system [3]. This characteristic underpins its historical and ongoing significance as a prime target for cancer vaccines and T-cell therapies. However, the profound tumor-promoting activities of the full-length MAGEA3 protein itself highlight its dual role in cancer biology—it is not merely a passive immunological target but an active driver of malignancy. Understanding both aspects—the immunogenic peptide and the oncogenic full-length protein—is crucial for developing effective MAGEA3-directed therapies.

Properties

Product Name

MAGE-3 (149-160)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.